

An In-depth Technical Guide to the Thermal Properties of 2-Nitroterephthalic Acid

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Compound of Interest

Compound Name: *Nitroterephthalic acid*

Cat. No.: *B051535*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **2-nitroterephthalic acid**, a compound of significant interest in the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and as an intermediate in various chemical processes. Understanding the thermal behavior of this molecule is critical for its application in materials science and drug development, where thermal stability and decomposition characteristics can dictate synthesis conditions, product performance, and safety.

Core Thermal Properties

2-Nitroterephthalic acid is a white to off-white crystalline powder.^[1] Its thermal stability is a key parameter for its use in various applications. The primary thermal events of interest are its melting point and thermal decomposition.

Melting Point

The melting point of **2-nitroterephthalic acid** is consistently reported in the range of 270-272 °C.^{[1][2][3][4][5]} Some sources provide a slightly broader range of 268.0-274.0 °C.^[6] This sharp melting point is indicative of a relatively pure compound.

Thermal Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure **2-nitroterephthalic acid** is not extensively detailed in publicly available literature,

information on related compounds such as terephthalic acid and its derivatives provides insights into its expected thermal behavior.^{[7][8]} The presence of the electron-withdrawing nitro group is anticipated to influence the decomposition pathway and lower the decomposition temperature compared to terephthalic acid.

During heating, after melting, the compound is expected to undergo decomposition. The decomposition of aromatic carboxylic acids often involves decarboxylation (loss of CO₂).^[2] For terephthalic acid, sublimation followed by decomposition into benzene, benzoic acid, and other fragments has been observed.^{[9][10]} In the case of **2-nitroterephthalic acid**, the decomposition is likely to be more complex, potentially involving the nitro group in the initial fragmentation steps, leading to the release of nitrogen oxides (NO_x) in addition to carbon oxides.^[1]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data available for the thermal properties of **2-nitroterephthalic acid**.

Thermal Property	Value	References
Melting Point	270-272 °C	[1] [2] [3] [4] [5]
Melting Point Range	268.0-274.0 °C	[6]
Decomposition	Irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide.	[1]

Experimental Protocols

Detailed experimental protocols for determining the thermal properties of **2-nitroterephthalic acid** using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for obtaining reliable and reproducible data. The following are representative protocols based on standard methodologies for organic compounds.^{[2][10]}

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **2-nitroterephthalic acid** by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

- Sample Preparation: Ensure the **2-nitroterephthalic acid** sample is of high purity and finely powdered to ensure uniform heating.
- Crucible: Use a clean, inert TGA crucible (e.g., alumina or platinum).
- Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into the crucible.
- Instrument Setup:
 - Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
 - Temperature Program:
 - Equilibrate at 30 °C.
 - Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
- Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of **2-nitroterephthalic acid**, as well as to observe any other thermal transitions such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

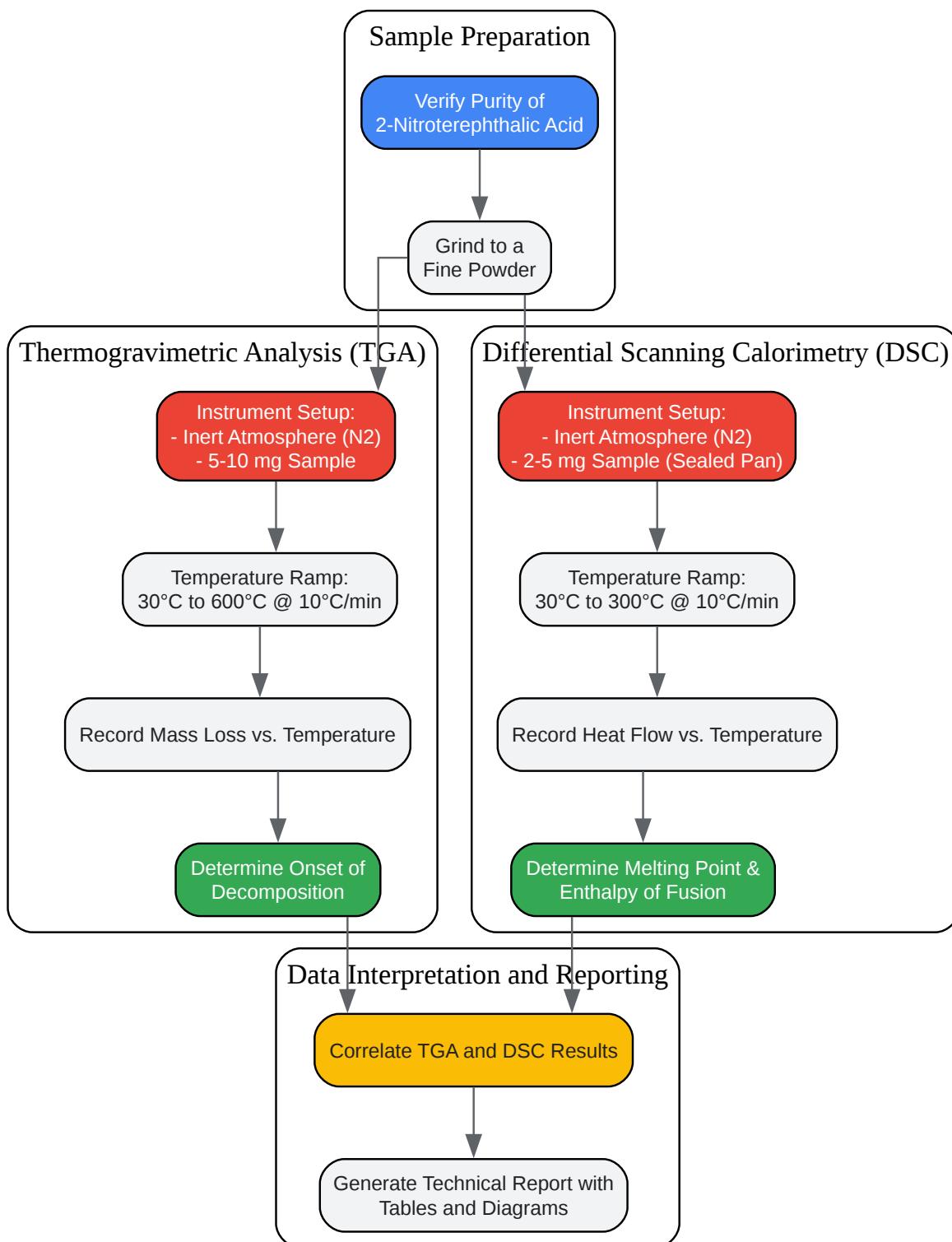
Procedure:

- Sample Preparation: Use a high-purity, powdered sample of **2-nitroterephthalic acid**.
- Crucible: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
 - Temperature Program:
 - Equilibrate at 30 °C.
 - Ramp up the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the peak area.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of **2-nitroterephthalic acid**.

[Click to download full resolution via product page](#)**Workflow for Thermal Analysis of 2-Nitroterephthalic Acid.**

Hypothesized Thermal Decomposition Pathway

The following diagram illustrates a hypothesized decomposition pathway for **2-nitroterephthalic acid** based on the known behavior of similar aromatic compounds.



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Hypothesized Thermal Decomposition of 2-Nitroterephthalic Acid.

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